

In-Depth Technical Guide: 1-tert-butyl-1H-pyrazole-4-carbonitrile

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Compound of Interest

Compound Name: 1-tert-butyl-1H-pyrazole-4-carbonitrile

Cat. No.: B178538

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CAS Number: 149139-43-5

This technical guide provides a comprehensive overview of **1-tert-butyl-1H-pyrazole-4-carbonitrile**, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, synthesis, and potential biological significance, supported by experimental protocols and data visualizations.

Chemical and Physical Properties

1-tert-butyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.^[1] The presence of a bulky tert-butyl group at the N1 position and a nitrile group at the C4 position significantly influences its physicochemical properties and potential biological activity.

Table 1: Physicochemical Properties of **1-tert-butyl-1H-pyrazole-4-carbonitrile** and Related Compounds

Property	1-tert-butyl-1H-pyrazole-4-carbonitrile	1-tert-butyl-1H-pyrazole	1H-Pyrazole-4-carbonitrile
CAS Number	149139-43-5	15754-60-6[2]	31108-57-3[3]
Molecular Formula	C ₈ H ₁₁ N ₃	C ₇ H ₁₂ N ₂ [2]	C ₄ H ₃ N ₃ [3]
Molecular Weight	149.19 g/mol	124.18 g/mol [2]	93.09 g/mol [3]
Appearance	Not explicitly specified; likely a solid.	Liquid[2]	Solid[3]
Boiling Point	Not available	Not available	Not available
Melting Point	Not available	Not available	Not available

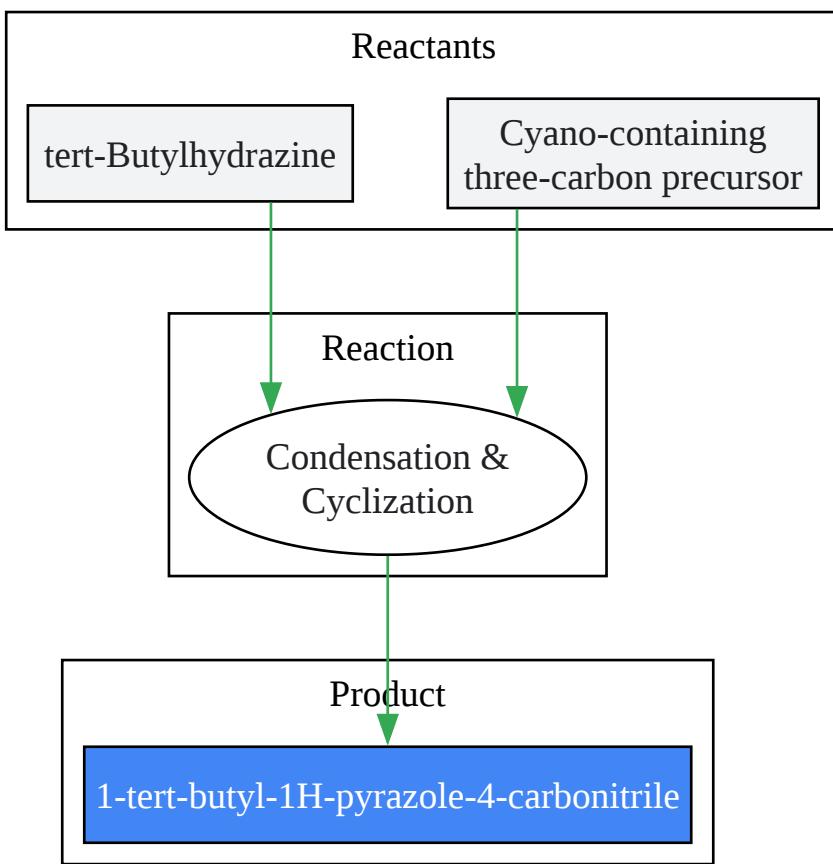
Synthesis

The synthesis of pyrazole-4-carbonitrile derivatives can be achieved through various synthetic routes. Multicomponent reactions are often employed for their efficiency and atom economy.[4] A common strategy involves the condensation of a hydrazine derivative with a suitable three-carbon precursor, followed by the introduction or formation of the nitrile group.

General Synthesis Approach for Pyrazole-4-carbonitriles

A prevalent method for the synthesis of pyrazole-4-carbonitriles involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[5] This approach is often carried out under mild conditions and can be facilitated by various catalysts or green chemistry principles, such as using aqueous media or microwave irradiation.[4][5]

A plausible synthetic pathway for **1-tert-butyl-1H-pyrazole-4-carbonitrile** could involve the reaction of tert-butylhydrazine with a suitable precursor containing the cyano group.



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Caption: General synthetic scheme for **1-tert-butyl-1H-pyrazole-4-carbonitrile**.

Experimental Protocol: General Procedure for the Synthesis of Substituted 5-Amino-1H-pyrazole-4-carbonitriles

While a specific protocol for **1-tert-butyl-1H-pyrazole-4-carbonitrile** is not readily available in the provided search results, a general method for the synthesis of structurally related pyrazole-4-carbonitriles is described. This protocol can be adapted and optimized for the target molecule.

Materials:

- Aldehyde derivative (1 mmol)

- Malononitrile (1 mmol)
- Phenylhydrazine (or tert-butylhydrazine for the target molecule) (1 mmol)
- Ethanol/Water solvent mixture[6]
- Catalyst (e.g., LDH@PTRMS@DCMBA@CuI nano catalyst) (0.05 g)[6]

Procedure:

- In a suitable reaction vessel, combine the aldehyde, malononitrile, and hydrazine derivative in the solvent.[6]
- Add the catalyst to the mixture.[6]
- Stir the reaction mixture at a specified temperature (e.g., 55 °C) for the required duration (e.g., 15-27 minutes).[6]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6]
- Upon completion, cool the reaction mixture to room temperature.
- The product may precipitate out of the solution and can be collected by filtration.[5]
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol. [5]

Characterization: The structure of the synthesized compound should be confirmed using various spectroscopic techniques.

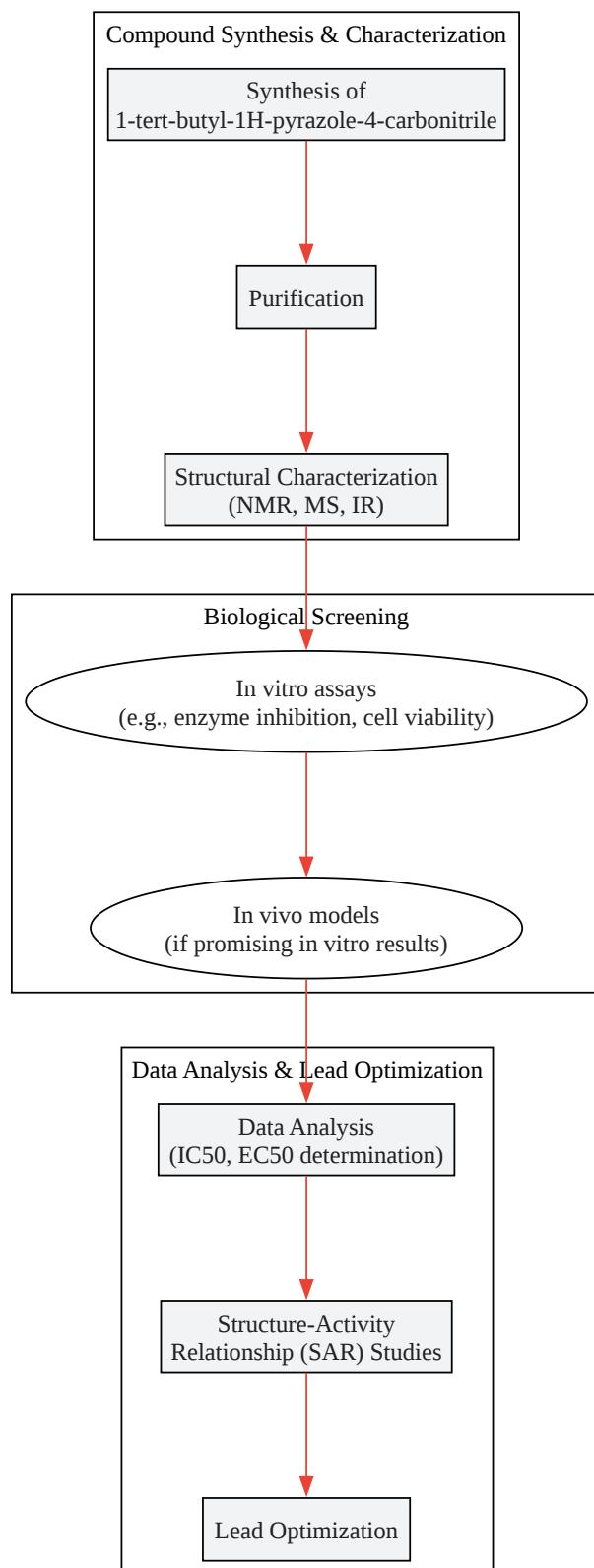
Table 2: Expected Spectroscopic Data for Pyrazole Derivatives

Technique	Expected Observations for Pyrazole-4-carbonitriles
¹ H NMR	Signals corresponding to the protons on the pyrazole ring and the tert-butyl group. The chemical shifts will be influenced by the substituents.
¹³ C NMR	Resonances for the carbon atoms of the pyrazole ring, the nitrile group, and the tert-butyl group. ^[7]
IR Spectroscopy	A characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically in the range of 2210-2260 cm ⁻¹ . ^[8]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.

Biological and Pharmacological Significance

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][9][10]} The introduction of a nitrile group can further modulate the biological profile of the molecule. While specific biological data for **1-tert-butyl-1H-pyrazole-4-carbonitrile** is not extensively documented in the public domain, its structural features suggest potential for investigation in drug discovery programs.

The general workflow for evaluating the biological activity of a novel pyrazole compound is outlined below.



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Caption: General workflow for the biological evaluation of a novel pyrazole compound.

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